molecular formula C23H17ClF4N2O4S B4634887 Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B4634887
M. Wt: 528.9 g/mol
InChI Key: KYMBECGGGBBGEI-UHFFFAOYSA-N
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Description

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a substituted thiophene derivative featuring a 4-methylthiophene core with three critical functional groups:

  • Position 2: 2-Fluorobenzamido group.
  • Position 5: [2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl group.
  • Position 3: Ethyl ester.

Properties

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF4N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)13-6-4-5-7-15(13)25)20(32)29-16-10-12(23(26,27)28)8-9-14(16)24/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMBECGGGBBGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The preparation of boronic esters as intermediates is also a key step in the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

The target compound’s thiophene core distinguishes it from thiazole-based analogs (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate), which exhibit a sulfur-nitrogen heterocycle .

Table 1: Structural and Functional Group Comparisons
Compound Name Core R2 Substituent R5 Substituent Molecular Weight* Key Features Reference
Target Compound Thiophene 2-(2-Fluorobenzamido) [2-Cl-5-(CF₃)phenyl]carbamoyl ~520 (estimated) CF₃, Cl, F, dual amide groups -
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate Thiophene 2-Amino 4-Cl-phenylcarbamoyl 338.81 Cl, NH₂
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate Thiazole - 4-(CF₃)phenyl ~345 (estimated) CF₃, thiazole core
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Thiophene 2-(Chloroacetamido) Methylcarbamoyl 286.75 Cl, methylamide
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate Thiophene 2-(2,4-Dichlorobenzamido) 2-Ethoxyphenylcarbamoyl ~507.39 Cl, ethoxy, dichlorobenzamido

*Molecular weights calculated from empirical formulas or sourced directly from evidence.

Electronic and Steric Effects

  • In contrast, analogs like Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate lack strong EWGs at R5, reducing electronic effects .
  • Steric Hindrance : The 2-chloro-5-(trifluoromethyl)phenyl group introduces significant steric bulk compared to smaller substituents (e.g., methylcarbamoyl in ), which may limit binding to narrow active sites.

Physicochemical Properties

  • Hydrogen Bonding: Dual amide groups (carbamoyl and benzamido) offer hydrogen-bond donor/acceptor sites, contrasting with thiazole-based analogs lacking such motifs .

Research Implications and Gaps

  • SAR Insights: The 2-fluorobenzamido group may improve metabolic stability over non-fluorinated analogs (e.g., ), a hypothesis requiring validation via pharmacokinetic studies.

Biological Activity

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound characterized by its diverse functional groups and structural features. This compound, with the molecular formula C25H22ClF3N2O4S and a molar mass of 538.97 g/mol, presents a unique thiophene core, which is often associated with various biological activities, particularly in medicinal chemistry.

Structural Features

The structure of this compound includes:

  • A thiophene ring that contributes to its chemical reactivity.
  • A trifluoromethyl group which enhances lipophilicity and may influence biological interactions.
  • Chloro and amide functionalities that are known to participate in hydrogen bonding and other interactions with biological targets.

Biological Activity Overview

Compounds containing thiophene moieties have been extensively studied for their pharmacological properties. The following sections summarize the potential biological activities associated with this compound.

Antitumor Activity

Research indicates that derivatives of thiophene can exhibit significant antitumor activity. For instance, related compounds have been shown to act as inhibitors of the epidermal growth factor receptor (EGFR) , which is crucial in many cancers. A study on similar thiophene derivatives demonstrated IC50 values indicating potent inhibition against various tumor cell lines, such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells .

Compound Cell Line IC50 (μM)
Compound 9uA5490.35
MCF-73.24
PC-35.12

This suggests that this compound may also possess similar antitumor efficacy due to its structural similarities to these active compounds.

Antimicrobial Properties

The presence of the methylthio group in related thiophene compounds has been linked to antimicrobial activity. The unique combination of substituents in this compound may enhance its effectiveness against various bacterial strains, making it a candidate for further investigation in antimicrobial research.

Anti-inflammatory Potential

Thiophene derivatives have also been reported to exhibit anti-inflammatory properties. The carboxylic acid functionality in similar compounds has been shown to inhibit inflammatory pathways, suggesting that this compound could potentially modulate inflammatory responses.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of studies have synthesized various thiophene derivatives to evaluate their biological activities. These studies often focus on structural modifications to enhance potency against specific targets, including EGFR.
  • Mechanistic Insights : Understanding the mechanism of action for these compounds is crucial. For instance, studies have indicated that certain thiophenes can induce apoptosis in cancer cells, arresting them in specific cell cycle phases, which is vital for developing effective anticancer therapies .
  • Comparative Analysis : Comparative studies with other known thiophene-based drugs reveal that the unique substitution pattern of this compound may provide enhanced biological activity compared to simpler analogs.

Q & A

Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the thiophene core via the Gewald reaction , where ethyl cyanoacetate reacts with acetoacetanilide and sulfur under controlled temperatures (60–80°C) to yield 2-aminothiophene intermediates .
  • Step 2 : Sequential functionalization:
    • Carbamoylation : Reaction with 2-chloro-5-(trifluoromethyl)phenyl isocyanate to introduce the carbamoyl group .
    • Benzamidation : Coupling with 2-fluorobenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous DMF .
  • Step 3 : Ethyl esterification at the 3-position via acid-catalyzed esterification .
  • Optimization : Solvent choice (e.g., DMF for polar aprotic conditions), catalyst loading (e.g., triethylamine for neutralization), and temperature control (reflux vs. room temperature) critically affect yields (typically 50–70%) and purity (>95% by HPLC) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry. For example, the 2-fluorobenzamido group shows distinct splitting patterns in ¹H NMR (δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 567.5) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase C18 column) and detects side products (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; however, single-crystal growth is challenging due to the compound’s hydrophobicity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and target selectivity?

Structure-Activity Relationship (SAR) Insights :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~4.2), improving membrane permeability .
  • Chloro Substituent : Increases affinity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
  • Fluorobenzamido Group : Polar interactions (e.g., hydrogen bonding with Ser/Thr residues) improve target engagement, as seen in kinase inhibition assays (IC₅₀ = 0.2–1.5 µM) .

Table 1 : Comparative Bioactivity of Analogues

Substituent (R₁/R₂)Target Enzyme (IC₅₀, µM)Solubility (mg/mL)
CF₃/2-Fluorobenzamido0.3 ± 0.10.12
Cl/4-Methylbenzamido1.8 ± 0.30.45
NO₂/3,4-Dimethoxybenzamido>100.08

Q. How can researchers optimize reaction yields in multi-step syntheses while minimizing side products?

  • Parallel Reaction Screening : Test solvent systems (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)₂ for coupling reactions) to identify optimal conditions .
  • In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or inline FTIR to track intermediate formation .
  • Purification Strategies : Employ flash chromatography (gradient elution) or preparative HPLC to isolate high-purity fractions (>98%) .

Q. What strategies resolve contradictions in biological assay data (e.g., variable IC₅₀ values)?

  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based assays (e.g., proliferation inhibition in cancer lines) .
  • Compound Stability Testing : Assess degradation in assay buffers (e.g., pH 7.4 PBS) via LC-MS to rule out false negatives .
  • Control for Aggregation : Use detergents (e.g., 0.01% Tween-20) to prevent nonspecific binding artifacts .

Q. What computational methods predict binding modes and pharmacokinetic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., VEGFR2 kinase; predicted ΔG = -9.2 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA = 110 Ų, high GI absorption) and CYP450 inhibition risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate

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